N,N-dimethyl-4-(piperidin-4-yl)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-4-piperidin-4-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-15(2)13-5-3-11(4-6-13)12-7-9-14-10-8-12/h3-6,12,14H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJDGBSHGYFTNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Transformations of N,n Dimethyl 4 Piperidin 4 Yl Aniline
Established Synthetic Pathways to N,N-dimethyl-4-(piperidin-4-yl)aniline
The creation of N,N-dimethyl-4-(piperidin-4-yl)aniline often relies on robust and well-understood reactions that are amenable to scale-up and modification.
Reductive Amination Strategies for Core Synthesis
Reductive amination is a cornerstone method for forming carbon-nitrogen bonds and is widely applied in the synthesis of secondary and tertiary amines. researchgate.netkoreascience.kr This approach is particularly valuable for synthesizing piperidine (B6355638) derivatives. researchgate.net In a typical synthesis of the target compound, a precursor ketone, such as N-Boc-4-piperidone, is reacted with N,N-dimethyl-p-phenylenediamine. The intermediate imine is then reduced in situ to form the desired C-N bond, yielding the protected piperidine derivative. Subsequent deprotection affords the final product.
A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride being common choices due to their selectivity and tolerance of various functional groups. purdue.edu The reaction is often carried out in solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). redalyc.orgscielo.org.mx The direct reductive amination (DRA) approach, which combines imine formation and reduction in a single step, offers significant advantages in terms of efficiency and atom economy. researchgate.netredalyc.org
Buchwald-Hartwig Coupling Approaches in Compound Formation
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a fundamental tool for the formation of C(sp²)-N bonds. wikipedia.orgrug.nl This reaction allows for the coupling of an aryl halide or triflate with an amine, making it highly suitable for constructing the 4-arylpiperidine core of N,N-dimethyl-4-(piperidin-4-yl)aniline. wikipedia.org In this context, the reaction could involve coupling a protected 4-aminopiperidine (B84694) with an aryl halide like 4-bromo-N,N-dimethylaniline.
The choice of palladium catalyst and ligand is critical for the success of the Buchwald-Hartwig amination. libretexts.org Various generations of catalyst systems have been developed to expand the substrate scope and improve reaction conditions. wikipedia.org Bidentate phosphine (B1218219) ligands, such as BINAP and DPEPhos, and sterically hindered monophosphine ligands, like BrettPhos and RuPhos, have proven effective for coupling a wide range of amines and aryl halides. rug.nl The selection of the base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃), is also crucial for achieving high yields. libretexts.org
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is essential for maximizing the yield and purity of N,N-dimethyl-4-(piperidin-4-yl)aniline. Key parameters that are often adjusted include the choice of catalyst, solvent, base, temperature, and reaction time.
For reductive amination, the choice of reducing agent and the pH of the reaction medium can significantly impact the outcome. For instance, using a cation exchange resin like DOWEX® can facilitate imine formation and accelerate the reduction. redalyc.orgscielo.org.mx In the case of Buchwald-Hartwig amination, screening different ligand/palladium precursor combinations is often necessary to identify the optimal catalyst system for a specific substrate pairing. rsc.org The use of specialized ligands can allow for lower catalyst loadings and milder reaction conditions. libretexts.org
The table below summarizes key optimization parameters for both synthetic strategies.
| Parameter | Reductive Amination | Buchwald-Hartwig Coupling |
|---|---|---|
| Catalyst/Reagent | Reducing Agents (e.g., NaBH(OAc)₃, NaBH₃CN, H₂) purdue.educhim.it | Palladium Precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and Phosphine Ligands (e.g., BINAP, XPhos) rug.nl |
| Solvent | DCM, THF, Methanol (B129727) redalyc.orgchim.it | Toluene, Dioxane, THF libretexts.org |
| Base | Often acidic or neutral conditions; sometimes requires an additive like acetic acid. | Inorganic or Alkoxide Bases (e.g., Cs₂CO₃, K₃PO₄, NaOt-Bu) libretexts.org |
| Temperature | Room temperature to moderate heating. | Room temperature to elevated temperatures (e.g., 80-110 °C). |
| Key Considerations | Control of pH to favor imine formation over aldehyde/ketone reduction. scielo.org.mx | Exclusion of oxygen and moisture; ligand selection is substrate-dependent. libretexts.org |
Novel and Advanced Synthetic Approaches for Piperidine Derivatives and Analogues
Beyond the established methods, contemporary organic synthesis offers innovative strategies for constructing the piperidine core and its analogues, enabling the rapid generation of molecular diversity.
Intramolecular Cyclization Reactions in Piperidine Ring Formation
Intramolecular cyclization represents a powerful strategy for the stereocontrolled synthesis of the piperidine ring. nih.gov These reactions typically involve a linear precursor containing a nitrogen nucleophile and an electrophilic center, which react to form the cyclic amine. nih.govresearchgate.net Various methods can be employed to trigger the cyclization, including transition metal catalysis and radical-mediated processes. nih.govorganic-chemistry.org
For example, copper-catalyzed intramolecular C-H amination of N-fluoride amides has been shown to produce piperidines. acs.org Another approach involves the intramolecular hydroamination of aminoalkenes, catalyzed by transition metals like rhodium, which can lead to the formation of substituted piperidines with high diastereoselectivity. organic-chemistry.org These advanced methods provide access to complex piperidine structures that may be difficult to synthesize using traditional routes.
Multicomponent Reaction (MCR) Strategies for Scaffold Assembly
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are highly efficient for building molecular complexity. taylorfrancis.comresearchgate.netresearchgate.net MCRs have been successfully applied to the synthesis of highly functionalized piperidine scaffolds. taylorfrancis.comacs.org
One notable example is the one-pot, three-component reaction between an aromatic aldehyde, an amine, and a β-ketoester, which can be catalyzed by various agents to yield substituted piperidines. researchgate.net These reactions are often characterized by high atom economy, operational simplicity, and the ability to generate diverse libraries of compounds by varying the starting materials. researchgate.net Such strategies could be adapted to assemble the core of N,N-dimethyl-4-(piperidin-4-yl)aniline or its analogues in a convergent and efficient manner.
The table below highlights features of these advanced synthetic approaches.
| Synthetic Strategy | Key Features | Potential for Analogue Synthesis |
|---|---|---|
| Intramolecular Cyclization | High stereocontrol; access to complex ring systems; formation of C-N or C-C bonds. nih.gov | Excellent for creating stereochemically defined piperidine cores with various substitution patterns. nih.gov |
| Multicomponent Reactions (MCRs) | High efficiency and atom economy; rapid generation of molecular diversity; operational simplicity. taylorfrancis.comresearchgate.net | Ideal for building libraries of diverse piperidine analogues by varying the multiple starting components. researchgate.netacs.org |
Table of Compounds
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 120784-21-6 | C₁₃H₂₀N₂ biosynth.com |
| N-Boc-4-piperidone | 79099-07-3 | C₁₀H₁₇NO₃ |
| N,N-dimethyl-p-phenylenediamine | 99-98-9 | C₈H₁₂N₂ |
| 4-bromo-N,N-dimethylaniline | 586-77-6 | C₈H₁₀BrN |
| Sodium triacetoxyborohydride | 56553-60-7 | C₆H₁₀BNaO₆ |
| Sodium cyanoborohydride | 25895-60-7 | CH₃BNNa |
Catalytic Hydrogenation and Reductive Amination in Derivative Synthesis
The synthesis of this compound and its derivatives often relies on robust and versatile chemical reactions, with catalytic hydrogenation and reductive amination being cornerstone methodologies.
Catalytic Hydrogenation: The piperidine core of the target molecule is frequently constructed through the catalytic hydrogenation of a corresponding pyridine (B92270) precursor. This approach is a fundamental process in modern organic synthesis for creating saturated N-heterocycles from their aromatic counterparts. nih.gov The reaction typically involves the use of transition metal catalysts such as rhodium, iridium, or palladium, often under conditions of elevated temperature and pressure. nih.gov For instance, the hydrogenation of a 4-(4-(dimethylamino)phenyl)pyridine substrate would yield the desired piperidine ring. Recent advancements have focused on developing more efficient catalytic systems that operate under milder conditions and offer higher stereoselectivity. nih.govmdpi.com
Reductive Amination: Reductive amination is a highly effective method for forming the crucial C-N bond, either in the final synthetic step or for introducing various substituents to create a library of derivatives. nih.govrsc.org This reaction typically involves the condensation of an amine with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. nih.gov
A primary route to this compound involves the reductive amination of 4-piperidone (B1582916) with N,N-dimethylaniline. This process is facilitated by a variety of reducing agents, with sodium triacetoxyborohydride and sodium cyanoborohydride being common choices due to their mildness and selectivity. The reaction efficiently couples the two ring systems.
Furthermore, this methodology is extensively used to synthesize derivatives. For example, reacting this compound with various aldehydes and ketones under reductive amination conditions allows for the facile introduction of a wide range of substituents onto the piperidine nitrogen. rsc.orgnih.gov Recent developments, such as H-cube flow reactor technology, have enabled these reactions to be performed without the need for acidic catalysts, which is beneficial when acid-sensitive functional groups are present in the substrates. rsc.org
| Reaction Type | Reactants | Key Reagents/Catalysts | Product Type | Reference |
|---|---|---|---|---|
| Intermolecular Reductive Amination | 4-Piperidone, N,N-dimethylaniline | Sodium triacetoxyborohydride or Sodium cyanoborohydride | This compound | |
| N-Alkylation via Reductive Amination | This compound, Aldehyde/Ketone (R-CHO/R₂C=O) | BH₃N(C₂H₅)₃ or NaBH(OAc)₃ | N-substituted derivatives | nih.govrsc.org |
| Catalytic Hydrogenation | 4-(4-(dimethylamino)phenyl)pyridine | Transition metals (Rh, Ir, Pd) | This compound | nih.gov |
Regio- and Stereoselective Synthesis Methodologies
Achieving specific regio- and stereoisomers is critical in the synthesis of complex molecules for pharmacological applications. For derivatives of this compound, controlling the substitution pattern and the three-dimensional arrangement of atoms on the piperidine ring is of paramount importance.
Regioselectivity: In the context of synthesizing derivatives, regioselectivity often pertains to the controlled functionalization of the aromatic ring. The potent electron-donating N,N-dimethylamino group strongly directs incoming electrophiles to the ortho and para positions. Since the para position is occupied by the piperidine ring, electrophilic aromatic substitution reactions on the this compound core are highly regioselective for the positions ortho to the dimethylamino group.
Stereoselectivity: The synthesis of chiral piperidine derivatives often requires advanced catalytic methods. While the parent this compound is achiral, the introduction of substituents on the piperidine ring can create one or more stereocenters.
Modern synthetic strategies to achieve high stereoselectivity in piperidine synthesis include:
Asymmetric Hydrogenation: The hydrogenation of substituted pyridine precursors using chiral catalysts can afford enantiomerically enriched piperidines. For example, rhodium(I) complexes have been successfully used for the highly diastereoselective hydrogenation of fluorinated pyridines to yield all-cis-fluorinated piperidines. nih.gov
Gold-Catalyzed Cyclization: A modular approach for the diastereoselective synthesis of piperidin-4-ols involves a gold-catalyzed cyclization of N-homopropargyl amides. scispace.com This initial cyclization is followed by a chemoselective reduction and a spontaneous Ferrier rearrangement, which proceeds with excellent diastereoselectivity. scispace.com
"Hydrogen Borrowing" Annulation: Iridium(III)-catalyzed [5 + 1] annulation methods, which operate via a "hydrogen borrowing" mechanism, can produce substituted piperidines stereoselectively. nih.gov This process involves the oxidation of a diol, followed by sequential intermolecular and intramolecular amination and imine reduction steps, all catalyzed by the same metal complex. nih.gov
| Methodology | Catalyst/Reagent | Key Feature | Product Type | Reference |
|---|---|---|---|---|
| Asymmetric Dearomatization/Hydrogenation | Chiral Rhodium(I) complex, Pinacol borane | High diastereoselectivity | All-cis-(multi)fluorinated piperidines | nih.gov |
| Gold-Catalyzed Cyclization/Ferrier Rearrangement | PPh₃AuNTf₂, Catecholborane | Excellent diastereoselectivity | Substituted Piperidin-4-ols | scispace.com |
| Hydrogen Borrowing Annulation | Iridium(III) complex | Stereoselective C-N bond formation | Substituted piperidines | nih.gov |
Chemical Reactivity and Functionalization of the this compound Moiety
The this compound scaffold possesses three distinct regions for chemical modification: the piperidine nitrogen, the phenyl ring, and the piperidine ring carbons. This structural diversity allows for extensive functionalization to modulate its chemical and biological properties.
Transformations Involving the Piperidine Nitrogen Atom
The secondary amine of the piperidine ring is a key site for functionalization. Its nucleophilic and basic character allows for a variety of transformations:
N-Alkylation and N-Arylation: The piperidine nitrogen can be readily alkylated using alkyl halides or via reductive amination with aldehydes and ketones. nih.govnih.gov It can also undergo N-arylation through coupling reactions, often catalyzed by palladium or copper complexes.
N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields the corresponding N-acyl derivatives. This transformation is often used to introduce amide functionalities, which are prevalent in biologically active molecules. nih.gov
Boc Protection/Deprotection: The piperidine nitrogen can be protected, commonly with a tert-butyloxycarbonyl (Boc) group by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc anhydride). nih.govmdpi.com This protecting group can be subsequently removed under acidic conditions, for example, with trifluoroacetic acid (TFA), to liberate the free amine for further reactions. mdpi.com
Functionalization of the Phenyl Ring System
The phenyl ring, being electron-rich due to the powerful activating effect of the N,N-dimethylamino group, is susceptible to electrophilic aromatic substitution.
Halogenation: The ring can be halogenated using reagents like bromine or N-chlorosuccinimide. The substitution is strongly directed to the ortho-positions relative to the dimethylamino group.
Nitration: Treatment with nitric acid under acidic conditions can introduce a nitro group onto the aromatic ring, again, primarily at the ortho-position.
Nitrosation: Reaction with nitrous acid (generated from sodium nitrite (B80452) and a strong acid) can lead to the formation of N-nitroso compounds. For N,N-dimethylaniline, electrophilic attack by the nitrosonium ion (NO+) typically occurs at the para-position to form N,N-dimethyl-4-nitrosoaniline. du.ac.in However, in the target compound, this position is blocked, which would likely favor nitrosation at the ortho position or potentially lead to other reaction pathways.
| Reaction | Typical Reagents | Position of Functionalization | Product | Reference |
|---|---|---|---|---|
| Halogenation | Br₂, N-chlorosuccinimide (NCS) | Ortho to -N(CH₃)₂ | Halogenated derivative | |
| Nitration | HNO₃, H₂SO₄ | Ortho to -N(CH₃)₂ | Nitrated derivative | |
| Nitrosation | NaNO₂, HCl | Ortho to -N(CH₃)₂ | Nitroso derivative | du.ac.in |
Substitutions on the Piperidine Ring Carbons
Direct functionalization of the C-H bonds on the piperidine ring of the pre-formed this compound is challenging. Therefore, substituted derivatives are typically prepared by employing synthetic strategies that utilize already functionalized piperidine precursors. Methodologies such as the gold-catalyzed cyclization to form substituted piperidin-4-ols scispace.com or the asymmetric hydrogenation of substituted pyridines nih.gov are employed to construct the piperidine ring with the desired substituents already in place before its coupling to the N,N-dimethylaniline moiety.
Mechanistic Investigations of Key Chemical Transformations
Understanding the mechanisms of the reactions used to synthesize and functionalize this compound is crucial for optimizing reaction conditions and predicting outcomes.
Reductive Amination: The mechanism of reductive amination begins with the nucleophilic attack of the amine on the carbonyl carbon of a ketone or aldehyde. This is followed by dehydration to form a key iminium ion intermediate. In the subsequent step, a hydride reducing agent (e.g., from NaBH(OAc)₃) attacks the electrophilic carbon of the iminium ion to furnish the final amine product. rsc.org The formation of the imine/iminium ion is often the rate-limiting step and can be acid-catalyzed, although newer methods can proceed under neutral conditions. rsc.orgrsc.org
Electrophilic Aromatic Substitution: The functionalization of the phenyl ring proceeds via the classical electrophilic aromatic substitution mechanism. The N,N-dimethylamino group strongly activates the ring towards attack by an electrophile (E+). The reaction involves the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The positive charge in this intermediate is delocalized across the ring and, importantly, onto the nitrogen atom of the dimethylamino group, which provides significant stabilization for ortho and para attack. A subsequent deprotonation step by a weak base restores the aromaticity of the ring, yielding the substituted product.
Computational Studies: Density functional theory (DFT) calculations have been employed to investigate the reaction mechanisms of related tertiary amines. For example, studies on the formation of N-nitrosodimethylamine (NDMA) from tertiary amines during chloramination have elucidated a multi-step pathway involving nucleophilic substitution, oxidation, dehydration, and nitrosation, with the final nitrosation step being rate-limiting. nih.gov Such computational approaches provide deep insight into reaction barriers and intermediate stabilities, aiding in the prediction of reaction pathways and potential byproducts for complex molecules like this compound.
Studies on Reductive Amination Mechanisms
Reductive amination is a cornerstone of amine synthesis, providing a versatile method for forming carbon-nitrogen bonds. researchgate.net This process typically involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. researchgate.net The synthesis of this compound can be envisaged through the reductive methylation of 4-(piperidin-4-yl)aniline (B52056).
The mechanism for such a transformation would likely proceed in a stepwise manner, particularly when using a methylating agent like formaldehyde (B43269). A proposed mechanism, based on established principles of reductive amination, is detailed in the table below. nih.gov
| Step | Description | Intermediate |
| 1. Imine Formation | The primary amine of 4-(piperidin-4-yl)aniline undertakes a nucleophilic attack on the carbonyl carbon of formaldehyde. This is followed by dehydration to form an imine (specifically, a Schiff base). | Hemiaminal, followed by an imine |
| 2. Iminium Ion Formation | The imine is then protonated to form a more electrophilic iminium ion. | Iminium ion |
| 3. First Reduction | A reducing agent, such as sodium borohydride (B1222165) or sodium cyanoborohydride, delivers a hydride to the iminium carbon, resulting in the formation of the secondary amine, N-methyl-4-(piperidin-4-yl)aniline. | N-methyl-4-(piperidin-4-yl)aniline |
| 4. Second Amination and Reduction | The newly formed secondary amine can then react with a second molecule of formaldehyde to form a new iminium ion, which is subsequently reduced in a similar fashion to yield the final tertiary amine, this compound. | Tertiary iminium ion |
A study on the reaction of aniline (B41778) with formaldehyde has shown that the initial addition to form a carbinolamine is a key step, which can be followed by dehydration and subsequent reactions. nih.gov The pH of the reaction medium is a critical parameter, as it influences both the nucleophilicity of the amine and the rate of dehydration of the hemiaminal intermediate.
The choice of reducing agent is also crucial for the success of the reaction. Sodium cyanoborohydride (NaBH₃CN) is often favored as it is a milder reducing agent that selectively reduces the iminium ion over the starting carbonyl compound. researchgate.net
Analysis of Proton Transfer Processes in Related Piperidinolysis Reactions
While the term "piperidinolysis" is not standard, it can be understood as a nucleophilic substitution or cleavage reaction in which piperidine or a piperidine derivative is the active nucleophile. In such reactions involving a molecule like this compound, or more generally, N-arylpiperidines, proton transfer events are integral to the reaction mechanism.
Proton transfer can play several roles in these reactions:
Activation of Electrophiles: In reactions where the piperidine nitrogen attacks an electrophile, protonation of the electrophile can enhance its reactivity.
Stabilization of Intermediates: The formation of charged intermediates, such as tetrahedral intermediates in nucleophilic acyl substitution, can be stabilized by proton transfer to or from the solvent or other species in the reaction mixture.
Catalysis: A second molecule of the amine can act as a base to deprotonate the nucleophilic amine as it attacks the electrophile, thereby lowering the activation energy of the reaction. This is a common motif in amine-catalyzed reactions.
Computational studies have shed light on the intricacies of proton transfer in amine reactions. For instance, the mechanism of CO₂ capture by amines involves proton transfer from a zwitterionic intermediate to a neighboring amine molecule, highlighting the role of the amine in facilitating this key step. researchgate.net In the context of reactions involving N-arylpiperidines, the basicity of both the piperidine and aniline nitrogens would influence their roles in proton transfer. The piperidine nitrogen is generally more basic than the aniline nitrogen, and would therefore be the more likely participant in proton abstraction steps.
A study on the fragmentation of protonated N-benzylpiperidines revealed an ion-neutral complex-mediated hydride transfer, which, while not a proton transfer, underscores the potential for complex intramolecular transfer processes within piperidine-containing ions. nih.govresearchgate.net
Understanding Electron Transfer in Push-Pull Systems
Push-pull systems are molecules that contain both an electron-donating (push) group and an electron-withdrawing (pull) group, typically connected by a π-conjugated system. This architecture gives rise to interesting electronic and photophysical properties, including intramolecular charge transfer (ICT). semanticscholar.org
The N,N-dimethylaniline moiety is a well-established and potent electron-donating group. rsc.orgrsc.org The nitrogen lone pair can delocalize into the aromatic ring, increasing the electron density of the π-system. Therefore, this compound can be considered a strong "push" component.
For this molecule to function as a complete push-pull system, an electron-withdrawing group would need to be incorporated. This could be achieved in several ways:
Substitution on the Aniline Ring: Attaching an electron-withdrawing group (e.g., -NO₂, -CN, -C(O)R) to the aniline ring, particularly at the positions ortho or para to the amino group, would create a classic push-pull chromophore.
Substitution on the Piperidine Ring: An electron-withdrawing group attached to the piperidine ring could also induce charge transfer, although the saturated nature of the piperidine ring would mean that the electronic communication would be through space or via sigma bonds, which is generally less efficient than through a π-system.
N-Functionalization of the Piperidine: Placing an electron-withdrawing group on the piperidine nitrogen would significantly alter the electronic properties of the molecule.
Studies on other N,N-dimethylaniline derivatives have demonstrated the occurrence of intramolecular charge transfer upon photoexcitation. rsc.org For example, in 4-N,N-dimethylamino-4′-nitrobiphenyl, an ultrafast ICT process is observed, which involves the twisting of the N,N-dimethylaniline group relative to the nitrobenzene (B124822) moiety. rsc.org The efficiency and dynamics of this charge transfer are highly sensitive to the solvent polarity. rsc.org
The table below summarizes the key components of a hypothetical push-pull system based on the this compound scaffold.
| Component | Role | Example Moiety |
| Electron Donor (Push) | Increases electron density in the π-system | N,N-dimethylaniline |
| π-Conjugated Bridge | Facilitates electron transfer | Phenyl ring |
| Electron Acceptor (Pull) | Decreases electron density in the π-system | Nitro (-NO₂), Cyano (-CN) |
The understanding of electron transfer in such systems is crucial for the design of molecules with specific optical and electronic properties, for applications in areas such as nonlinear optics and fluorescent probes.
Advanced Spectroscopic and Analytical Characterization of N,n Dimethyl 4 Piperidin 4 Yl Aniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the hydrogen, carbon, and nitrogen atomic environments.
Proton (1H) NMR for Structural Elucidation
The ¹H NMR spectrum of N,N-dimethyl-4-(piperidin-4-yl)aniline is expected to show distinct signals corresponding to the three primary proton environments: the aromatic ring, the N-methyl groups, and the piperidine (B6355638) ring.
Aromatic Protons: The para-substituted aniline (B41778) ring will typically display an AA'BB' system. The two protons ortho to the dimethylamino group and the two protons ortho to the piperidine ring are expected to appear as distinct doublets. Based on related N,N-dimethylaniline structures, these aromatic protons would likely resonate in the range of δ 6.7-7.2 ppm. chemicalbook.com
N-Methyl Protons: The six equivalent protons of the two methyl groups attached to the aniline nitrogen will appear as a sharp singlet. This signal is anticipated in the δ 2.8–3.1 ppm region.
Piperidine Protons: The protons on the piperidine ring will exhibit more complex signals. The methine proton at the C4 position (the junction with the aniline ring) would appear as a multiplet. The methylene (B1212753) protons at the C2, C3, C5, and C6 positions are diastereotopic and would present as overlapping multiplets, likely in the δ 1.5–3.2 ppm range. The N-H proton of the piperidine ring would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (ortho to -N(CH₃)₂) | ~6.7 | Doublet |
| Aromatic (ortho to piperidine) | ~7.1 | Doublet |
| N-Methyl (-N(CH₃)₂) | 2.8 - 3.1 | Singlet |
| Piperidine (C4-H) | ~2.5 - 2.9 | Multiplet |
| Piperidine (C2, C6 - H) | ~2.6 - 3.2 | Multiplet |
| Piperidine (C3, C5 - H) | ~1.5 - 1.9 | Multiplet |
| Piperidine (N-H) | Variable | Broad Singlet |
Carbon (13C) NMR for Carbon Framework Characterization
The ¹³C NMR spectrum provides a map of the carbon skeleton. For this compound, signals are expected for each unique carbon atom in the molecule.
Aromatic Carbons: Six signals are expected for the aniline ring. The carbon attached to the nitrogen (C-NMe₂) is typically found around δ 150 ppm, while the carbon attached to the piperidine ring (C-piperidine) would be around δ 125-130 ppm. The remaining four aromatic CH carbons would resonate in the typical aromatic region of δ 110-130 ppm. chemicalbook.comkpi.ua
N-Methyl Carbons: A single signal for the two equivalent methyl carbons is expected around δ 40 ppm. rsc.org
Piperidine Carbons: Three distinct signals are anticipated for the piperidine ring carbons. The C4 methine carbon would appear around δ 40-45 ppm. The C2/C6 carbons adjacent to the nitrogen would be in the range of δ 45-50 ppm, and the C3/C5 carbons would be the most upfield, around δ 30-35 ppm. chemicalbook.com
| Carbon Group | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (C-N(CH₃)₂) | ~150 |
| Aromatic (C-piperidine) | ~128 |
| Aromatic (CH) | 110 - 130 |
| N-Methyl (-N(CH₃)₂) | ~40 |
| Piperidine (C2, C6) | ~46 |
| Piperidine (C4) | ~42 |
| Piperidine (C3, C5) | ~33 |
Advanced Two-Dimensional (2D) NMR Techniques (e.g., HMBC) for Connectivity Mapping
Heteronuclear Multiple Bond Correlation (HMBC) is a powerful 2D NMR technique used to establish connectivity between protons and carbons over two to three bonds (²JCH, ³JCH). libretexts.org This is crucial for unambiguously assembling the molecular structure by connecting different spin systems. huji.ac.il For this compound, key HMBC correlations would confirm the link between the aniline and piperidine rings. nih.govnih.gov
A critical correlation would be observed between the methine proton on C4 of the piperidine ring and the quaternary aromatic carbon to which it is attached.
Correlations from the N-methyl protons to the aromatic carbon C-NMe₂ would confirm the dimethylamino substitution.
Correlations between the aromatic protons and their neighboring carbons would help assign the specific positions on the aniline ring.
Nitrogen (15N) NMR for Amine Group Characterization
¹⁵N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, provides direct information about the chemical environment of the nitrogen atoms. rsc.org The molecule contains two distinct nitrogen atoms: a tertiary aromatic amine (the N,N-dimethylaniline nitrogen) and a secondary aliphatic amine (the piperidine nitrogen).
Aniline Nitrogen: The chemical shift of the N,N-dimethylaniline nitrogen would be influenced by the electron-donating nature of the methyl groups and the electronic effects of the para-substituted piperidine ring. Studies on substituted anilines have led to empirical equations for predicting these shifts. nih.gov
Piperidine Nitrogen: The nitrogen of the piperidine ring is a secondary aliphatic amine, which typically resonates in a distinct region from aromatic amines, generally in the range of δ 30 to 90 ppm relative to nitromethane. science-and-fun.de The precise shift would help characterize the local electronic environment within the heterocyclic ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. For this compound (C₁₃H₂₀N₂), the expected monoisotopic mass is approximately 204.16 Da. biosynth.comuni.lu
High-resolution mass spectrometry (HRMS) would confirm the elemental composition. In techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be the dominant ion observed, with a predicted m/z of 205.16992. uni.lu Other adducts such as [M+Na]⁺ may also be detected. uni.lu
The fragmentation pattern under electron impact (EI) or collision-induced dissociation (CID) would likely involve:
Alpha-cleavage: The primary fragmentation for amines involves cleavage of the bond adjacent to the nitrogen atom. miamioh.edu For the piperidine ring, this could lead to the loss of alkyl radicals and ring-opening pathways.
Benzylic Cleavage: The C-C bond between the aniline ring and the piperidine ring is a likely point of fragmentation, leading to ions corresponding to each ring system.
Piperidine Ring Fragmentation: The piperidine ring itself can undergo characteristic fragmentation, often involving the loss of ethylene (B1197577) or other small neutral molecules. wvu.edu
| Adduct/Ion | Predicted m/z |
|---|---|
| [M]⁺ | 204.16209 |
| [M+H]⁺ | 205.16992 |
| [M+Na]⁺ | 227.15186 |
| [M+K]⁺ | 243.12580 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. vscht.cz
Key expected absorptions include:
N-H Stretch: A moderate, sharp absorption band around 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine in the piperidine ring. masterorganicchemistry.com
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and piperidine groups) appear just below 3000 cm⁻¹. vscht.cz
Aromatic C=C Bends: Characteristic bands for the aromatic ring are expected in the 1600-1450 cm⁻¹ region.
C-N Stretches: The C-N stretching vibrations for both the aromatic and aliphatic amines would be found in the 1350-1000 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Secondary Amine (Piperidine) | N-H Stretch | 3300 - 3500 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aliphatic C-H (Piperidine, Methyl) | C-H Stretch | 2850 - 3000 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Aromatic Amine | C-N Stretch | 1250 - 1350 |
| Aliphatic Amine | C-N Stretch | 1020 - 1250 |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are indispensable tools in synthetic chemistry for monitoring reaction progress, assessing the purity of compounds, and isolating target molecules from complex mixtures. For this compound and its derivatives, Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely employed.
Thin Layer Chromatography (TLC) Monitoring
Thin Layer Chromatography is a rapid, simple, and inexpensive technique used to monitor the progress of chemical reactions by observing the appearance of product spots and the disappearance of reactant spots. It is also used to determine the appropriate solvent system for larger-scale purification by column chromatography.
Reaction Monitoring and Solvent Systems: In the synthesis and subsequent reactions of this compound, TLC is a primary method for qualitative monitoring. The choice of the mobile phase (eluent) is critical for achieving good separation of components. A common practice involves using a mixture of a polar solvent, such as methanol (B129727) (CH₃OH), and a less polar solvent, like dichloromethane (B109758) (DCM). The polarity of the eluent is fine-tuned to achieve a retention factor (Rƒ) for the target compound that is typically between 0.3 and 0.5. For basic compounds containing amine functionalities, a small amount of a base, such as aqueous ammonium (B1175870) hydroxide (B78521) (NH₄OH), is often added to the eluent to prevent streaking of the spots on the silica (B1680970) plate. rsc.org
Visualization Techniques: Since this compound contains a substituted aniline chromophore, it is UV-active. Therefore, the most common non-destructive method for visualizing TLC plates is by using ultraviolet (UV) light at a wavelength of 254 nm. Compounds that absorb UV light will appear as dark spots on a fluorescent green background (fluorescence quenching). epfl.ch
For compounds with amine groups that may not be sufficiently UV-active or for further confirmation, various chemical staining reagents can be employed. After elution, the TLC plate is dried and then sprayed with or dipped into a specific reagent, followed by heating to develop the spots. Ninhydrin is a particularly effective stain for primary and secondary amines, which reacts to form a deep purple or pink spot known as Ruhemann's purple. researchgate.net This makes it suitable for visualizing the secondary amine of the piperidine ring in this compound. Other general-purpose stains can also be used.
The table below summarizes typical TLC conditions used for monitoring reactions involving this compound and its derivatives.
| Parameter | Description |
| Stationary Phase | Silica gel 60 F₂₅₄ plates |
| Mobile Phase (Eluent) | Mixtures of Dichloromethane (DCM) and Methanol (CH₃OH). Example: 94:6 CH₃OH/DCM. A small percentage (e.g., 0.5%) of aqueous ammonium hydroxide (NH₄OH) may be added for basic compounds. rsc.org |
| Visualization | 1. UV light (254 nm) for fluorescence quenching. epfl.ch2. Chemical staining (e.g., Ninhydrin spray followed by heating) for detecting amine groups. researchgate.net |
| Application | Monitoring the consumption of starting materials and the formation of products during synthesis. rsc.org |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is extensively used for the analysis of reaction mixtures, purity assessment of final compounds, and characterization of derivatives of this compound.
Methodology: In a typical LC-MS analysis, the sample mixture is first separated on a high-performance liquid chromatography (HPLC) column. Reversed-phase columns, such as those packed with C18-modified silica, are commonly used. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or acetic acid to improve peak shape and ionization efficiency. A gradient elution, where the proportion of the organic solvent is increased over time, is typically used to separate compounds with a range of polarities. agilent.com
After separation, the eluent from the LC column is introduced into the ion source of the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this class of compounds, as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z).
Application in Analysis: LC-MS is invaluable for confirming the identity of the synthesized this compound. The expected exact mass of the neutral molecule (C₁₃H₂₀N₂) is 204.1626 g/mol . In positive ion mode ESI, the compound is detected as its protonated form, [M+H]⁺, with a predicted m/z of 205.1699. uni.lu The high mass accuracy of modern mass spectrometers allows for the confirmation of the elemental composition of the product. The technique is also used to identify byproducts and impurities in a reaction mixture, providing crucial information for optimizing reaction conditions and purification strategies. rsc.org
The following table details the predicted m/z values for common adducts of this compound observed in mass spectrometry.
| Adduct Form | Predicted Mass-to-Charge Ratio (m/z) |
| [M+H]⁺ | 205.16992 |
| [M+Na]⁺ | 227.15186 |
| [M+K]⁺ | 243.12580 |
| [M+NH₄]⁺ | 222.19646 |
Data sourced from PubChem predictions. uni.lu
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is an analytical technique that measures the absorption of UV or visible light by a molecule. This absorption corresponds to the excitation of electrons from lower energy orbitals to higher energy orbitals. The resulting spectrum provides information about the electronic structure of the molecule, particularly the nature of its chromophores.
The UV-Vis spectrum of this compound is dominated by the electronic transitions within the N,N-dimethylaniline chromophore. The piperidine group acts as an auxochrome that does not significantly contribute to the absorption in the near-UV region but can subtly influence the electronic properties of the aniline ring.
Electronic Transitions: The absorption bands observed in the UV-Vis spectrum of aromatic amines like N,N-dimethylaniline arise primarily from π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) electronic transitions. nih.gov
π → π Transitions:* These are typically high-intensity absorptions associated with the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the benzene (B151609) ring. For N,N-dimethylaniline, these transitions are responsible for strong absorption bands in the UV region.
n → π Transitions:* These transitions involve the excitation of a non-bonding electron from the nitrogen atom's lone pair into a π* antibonding orbital of the aromatic ring. These transitions are generally of lower intensity compared to π → π* transitions. nih.gov
The N,N-dimethylamino group is a strong electron-donating group, which interacts with the π-system of the benzene ring. This interaction raises the energy of the highest occupied molecular orbital (HOMO) and can lead to a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.
Absorption Spectrum: The parent chromophore, N,N-dimethylaniline, exhibits a strong absorption peak at approximately 251 nm and another characteristic absorption band around 298 nm. aatbio.com A structurally similar compound, 1-(2,2,6,6-tetramethylpiperidin-4-yl)4-N,N-dimethylaminobenzoate, shows a strong absorption maximum (λₘₐₓ) near 311 nm in cyclohexane. researchgate.net It is expected that this compound would display a similar UV absorption profile, with intense absorption bands in the 250-320 nm range. The exact position and intensity of the absorption maxima can be influenced by the solvent polarity, with more polar solvents often causing a red shift in the absorption of compounds with mixed n→π/π→π transitions. researchgate.net
The table below outlines the characteristic electronic transitions and expected absorption regions for the N,N-dimethylaniline chromophore present in the target molecule.
| Transition Type | Orbitals Involved | Expected Wavelength Region | Molar Absorptivity (ε) |
| π → π | π (HOMO) → π (LUMO) | ~250-270 nm | High |
| n → π | n (Nitrogen lone pair) → π (LUMO) | ~290-320 nm | Low to Medium |
Advanced Computational and Theoretical Investigations of N,n Dimethyl 4 Piperidin 4 Yl Aniline
Electronic Structure Theory and Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic and electronic levels. These computational methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is particularly effective for calculating the ground-state properties of a molecule by focusing on the electron density rather than the complex many-electron wavefunction. For N,N-dimethyl-4-(piperidin-4-yl)aniline, a DFT analysis would typically involve selecting a functional (like B3LYP) and a basis set (like 6-311G(d,p)) to optimize the molecule's geometry to its lowest energy state. researchgate.netnih.gov This process would yield key data such as bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure. Thermodynamic properties like enthalpy, entropy, and Gibbs free energy could also be calculated.
Molecular Orbital Analysis (HOMO-LUMO Gaps)
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. semanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies greater stability and lower chemical reactivity. nih.gov Analysis of the spatial distribution of these orbitals would show where the molecule is most likely to donate or accept electrons in a chemical reaction. researchgate.net
Table 1: Illustrative Data from a Hypothetical Molecular Orbital Analysis
This table illustrates the type of data that would be generated from a DFT calculation for this compound. The values are for demonstration purposes only and are not based on actual research.
| Parameter | Hypothetical Value (eV) |
| HOMO Energy | -5.50 |
| LUMO Energy | -1.20 |
| Energy Gap (ΔE) | 4.30 |
Note: Data is hypothetical and for illustrative purposes only.
Theoretical Elucidation of Reaction Mechanisms
Computational chemistry can be used to model the pathways of chemical reactions, providing insights that are difficult to obtain through experimentation alone.
Kinetic Studies via Theoretical Modeling
Theoretical modeling can elucidate the mechanism and kinetics of a chemical reaction. nih.gov By mapping the potential energy surface of a reaction, researchers can identify transition states—the highest energy points along the reaction pathway. mdpi.com The energy difference between the reactants and the transition state, known as the activation energy, is critical for determining the reaction rate. researchgate.net Computational methods like Transition State Theory (TST) can be used to calculate rate constants (k) at different temperatures, allowing for a quantitative understanding of the reaction's speed and feasibility. mdpi.com For a molecule like this compound, this could involve modeling its reaction with an electrophile or a radical species to predict the most likely products and the speed of their formation. nih.govmdpi.com
Transition State Analysis and Reaction Pathway Mapping
Understanding the chemical transformations that this compound can undergo is fundamental to predicting its behavior in various chemical environments. Transition state (TS) analysis and reaction pathway mapping are computational techniques used to elucidate the mechanisms of chemical reactions. By employing quantum mechanical methods such as Density Functional Theory (DFT), researchers can model the potential energy surface of a reaction.
This process involves identifying the structures of reactants, products, and, most importantly, the high-energy transition state that connects them. The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction. For this compound, such analyses could map out the pathways for reactions like N-alkylation on the piperidine (B6355638) nitrogen or electrophilic substitution on the electron-rich aniline (B41778) ring. By calculating the activation energies for competing pathways, these computational studies can predict which reaction is more likely to occur under specific conditions, thus guiding synthetic efforts and explaining observed product distributions.
Investigation of Solvent Effects on Reaction Mechanisms
The solvent in which a reaction occurs can dramatically influence its rate and mechanism. Computational chemistry provides methods to investigate these solvent effects, often through implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant, allowing for the calculation of solvation energies.
Studies on related reactions show that solvent polarity and the ability to form hydrogen bonds are critical factors. repositorioinstitucional.mx For reactions involving this compound, a polar solvent like N,N-dimethylformamide (DMF) could enhance solubility and stabilize charged intermediates or transition states that may form during nucleophilic substitution or other polar reactions. repositorioinstitucional.mx Computational investigations can quantify these stabilizing effects, explaining why certain solvents accelerate reactions while others hinder them. By simulating a reaction in various virtual solvents, researchers can predict the optimal experimental conditions and gain a deeper understanding of the solute-solvent interactions that govern the reaction pathway. researchgate.net
Molecular Dynamics Simulations and Conformational Analysis
While quantum mechanics is ideal for studying reactions, Molecular Dynamics (MD) simulations are used to explore the dynamic and conformational behavior of molecules over time. mdpi.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a virtual movie of molecular behavior. This is particularly insightful for a flexible molecule like this compound.
| Dihedral Angle | Description | Significance |
| C-N-C-C (Piperidine) | Defines the puckering of the piperidine ring. | Determines if the ring is in a chair, boat, or twist-boat conformation. |
| C-C-C-N (Piperidine-Aniline Link) | Describes the rotation around the bond connecting the two rings. | Influences the relative orientation of the aniline and piperidine moieties. |
| C-C-N-C (Aniline) | Describes the planarity of the dimethylamino group relative to the benzene (B151609) ring. | Affects the electronic properties and conjugation of the aniline system. researchgate.net |
Predictive Modeling for Chemical Reactivity and Stability
Predictive modeling combines computational data with statistical methods to forecast molecular properties. For this compound, this can range from predicting its fundamental chemical reactivity to its potential biological activity.
One common approach is based on Frontier Molecular Orbital (FMO) theory. DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO is a critical descriptor of chemical reactivity and stability; a large energy gap generally suggests high stability and low reactivity. researchgate.net These quantum chemical descriptors can be used to compare the reactivity of a series of related molecules.
Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of compounds. nih.gov These models establish a mathematical relationship between the structural or physicochemical properties of a molecule and its activity. For a molecule like this compound, a 3D-QSAR model could be built using techniques like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) to predict its interaction with a specific biological target based on its computed steric and electrostatic fields. nih.gov
| Parameter | Description | Predicted Implication for Reactivity/Stability |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates greater electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates greater electron-accepting ability. |
| HOMO-LUMO Gap | Energy difference between LUMO and HOMO | A larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net |
| Chemical Hardness (η) | Resistance to change in electron distribution | Proportional to the HOMO-LUMO gap; higher hardness implies lower reactivity. |
| Electronegativity (χ) | A measure of the ability to attract electrons | Influences the polarity of bonds and intermolecular interactions. |
Design, Synthesis, and Structure Activity Relationship Sar Studies of N,n Dimethyl 4 Piperidin 4 Yl Aniline Derivatives and Analogues
Strategies for Scaffold Modification
The modification of the N,N-dimethyl-4-(piperidin-4-yl)aniline scaffold is a primary strategy for optimizing lead compounds. Medicinal chemists typically explore three key regions of the molecule for derivatization: the piperidine (B6355638) nitrogen atom, the aniline (B41778) phenyl ring, and the carbons of the piperidine ring.
The secondary amine of the piperidine ring is a common and convenient site for introducing a wide variety of substituents to explore the chemical space around the core scaffold. This modification can significantly impact a compound's potency, selectivity, and physical properties.
A prominent example involves the synthesis of novel N-arylmethyl substituted piperidine-linked aniline derivatives designed as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov In these studies, various arylmethyl groups were attached to the piperidine nitrogen. The synthesis typically involves the reaction of the parent piperidine scaffold with a substituted benzyl (B1604629) halide or a related electrophile. The choice of the N-substituent is critical for biological activity. For instance, introducing different substituents on the benzyl group allows for probing interactions within the target's binding pocket. Research has shown that compounds with these modifications can exhibit potent anti-HIV activity, with some derivatives showing efficacy in the low micromolar to nanomolar range. nih.gov
Another strategy involves introducing N-methyl piperazine (B1678402) at this position, which has been shown to yield high potency for certain kinase targets like Mer, with IC50 values as low as 2 nM. researchgate.net These modifications highlight the importance of the piperidine nitrogen as a key handle for tuning the pharmacological profile of the scaffold.
Table 1: Biological Activity of N-Arylmethyl Substituted Piperidine-Linked Aniline Derivatives as HIV-1 Inhibitors nih.gov EC₅₀ represents the concentration of the compound that inhibits 50% of viral replication.
| Compound ID | N-Substituent | Anti-HIV-1 Activity (EC₅₀, µM) |
| Reference | -H | >22.7 |
| 5a6 | 3,5-Dimethylbenzyl | 0.022 |
| 7a1 | 3,5-Dimethylbenzyl (with aniline modification) | 4.8 |
| NVP | Nevirapine (Control) | 0.16 |
| DDI | Didanosine (Control) | 2.3 |
| DLV | Delavirdine (Control) | 0.057 |
The aniline phenyl ring offers another avenue for structural modification. Substituents on this ring can modulate the electronic properties of the aniline nitrogen and create new interaction points with biological targets. Synthetic strategies often involve standard aromatic substitution reactions on a suitable precursor.
For example, in the development of hepatitis C virus (HCV) inhibitors, various substituted anilines are used as building blocks. nih.gov The synthesis of biaryl amide derivatives often involves an amide coupling reaction between a benzoic acid derivative and a functionalized aniline, such as 3-trifluoromethyl-4-(4-methylpiperazin-1-yl)-aniline. nih.gov This approach allows for the introduction of diverse functionalities onto the aniline ring, including electron-donating and electron-withdrawing groups, which can systematically alter the compound's biological activity and pharmacokinetic profile. nih.gov The position and nature of these substituents can influence binding affinity and cell permeability.
Rational Design of Derivative Libraries and Combinatorial Approaches
The systematic exploration of the chemical space around the this compound scaffold is often achieved through the rational design and synthesis of derivative libraries. Combinatorial chemistry approaches are particularly well-suited for this purpose, enabling the rapid generation of a large number of analogues for high-throughput screening.
A typical combinatorial strategy involves preparing a set of functionalized building blocks for each of the key modification sites (piperidine nitrogen, aniline ring, etc.) and then combining them in a systematic fashion. For example, a library of biaryl amides was synthesized by coupling various benzoic acid derivatives with a selection of substituted anilines in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). nih.gov This matrix-based approach allows researchers to efficiently map the structure-activity relationships by observing how different combinations of substituents affect the desired biological endpoint. nih.gov
Structure-Activity Relationship (SAR) Analysis
SAR analysis is crucial for understanding how specific structural features of the this compound derivatives contribute to their biological activity. By systematically modifying the scaffold and measuring the resulting changes in potency, researchers can build a model of the pharmacophore.
For the N-arylmethyl substituted piperidine derivatives acting as HIV-1 inhibitors, SAR studies revealed several key insights. nih.gov The presence and position of substituents on the N-benzyl ring were found to be critical. For example, compound 5a6 , with 3,5-dimethylbenzyl substitution, was identified as the most potent inhibitor in one series, suggesting that these methyl groups engage in favorable hydrophobic interactions within the NNRTI binding pocket. nih.gov In contrast, moving or removing these groups often leads to a significant loss of activity.
Similarly, derivatization of organic acids with N-(4-aminophenyl)piperidine for analytical purposes demonstrates the profound effect of such modifications. This chemical tagging dramatically improves detection sensitivity in mass spectrometry, highlighting the impact of the added moiety on the molecule's physicochemical properties, such as proton affinity. nih.gov
Table 2: Summary of Structure-Activity Relationships (SAR) for this compound Derivatives
| Molecular Region | Modification | Effect on Activity | Reference |
| Piperidine Nitrogen | Small alkyl groups | Often maintains or slightly improves activity | researchgate.net |
| Bulky arylmethyl groups (e.g., 3,5-dimethylbenzyl) | Can significantly increase potency (e.g., anti-HIV) | nih.gov | |
| N-methyl piperazine | Can lead to high potency for kinase targets | researchgate.net | |
| Aniline Phenyl Ring | Electron-withdrawing groups (e.g., CF₃) | Modulates electronic properties, can enhance binding | nih.gov |
| Hydrophilic groups | Can improve solubility and pharmacokinetic properties | nih.gov | |
| Piperidine Ring Carbons | Introduction of substituents | Can create conformational rigidity and new binding interactions | researchgate.netresearchgate.net |
Bioisosteric Replacements and Scaffold Hybridization Strategies
Bioisosteric replacement is a powerful strategy in drug design where a functional group in a molecule is replaced by another group with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic parameters. nih.govresearchgate.net This approach is widely applied to scaffolds like this compound.
Common bioisosteric replacements include:
Aniline Ring: The aniline ring can be replaced with other aromatic systems like pyridine (B92270), pyrimidine, or other heterocycles to alter hydrogen bonding capabilities, polarity, and metabolic stability.
Dimethylamino Group: The dimethylamino group might be replaced with other small electron-donating groups or bioisosteres that can maintain or improve interactions with the target.
Scaffold hybridization involves combining the core scaffold with pharmacophoric elements from other known active compounds. This can lead to the development of novel molecules with hybrid activity or improved properties. Both bioisosteric replacement and scaffold hybridization are key techniques for navigating beyond the initial chemical space of a lead compound to discover new and improved drug candidates. nih.govnih.gov
Molecular Recognition, Binding Interactions, and Ligand Design Utilizing the N,n Dimethyl 4 Piperidin 4 Yl Aniline Scaffold
Principles of Ligand Design for Specific Molecular Targets
The design of ligands based on the N,N-dimethyl-4-(piperidin-4-yl)aniline scaffold is guided by established principles of medicinal chemistry, aiming to optimize interactions with specific molecular targets. The scaffold itself presents several key features that can be exploited for molecular recognition. The piperidine (B6355638) ring, with its flexible chair conformation, allows for the introduction of substituents in various spatial orientations, which can be crucial for fitting into a protein's binding pocket. The nitrogen atom of the piperidine can act as a hydrogen bond acceptor or can be protonated to form a salt bridge with acidic residues in the target protein.
The N,N-dimethylaniline moiety offers a flat, aromatic surface that can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding site. The dimethylamino group is an electron-donating group that can influence the electronic properties of the aniline (B41778) ring and can also participate in hydrogen bonding or van der Waals interactions.
Ligand design strategies often involve the modification of this core scaffold to enhance binding affinity and selectivity. This can be achieved by:
Substitution on the piperidine nitrogen: Alkylation or acylation of the piperidine nitrogen can introduce new functional groups that can interact with specific subpockets of the binding site, potentially increasing potency and modulating pharmacokinetic properties.
Modification of the aniline ring: The introduction of various substituents on the aniline ring can alter the electronic and steric properties of the molecule, leading to improved binding. For example, adding electron-withdrawing or electron-donating groups can fine-tune the strength of aromatic interactions.
Bioisosteric replacement: Replacing parts of the scaffold with bioisosteres can lead to improved pharmacological properties. For instance, the piperidine ring could be replaced with other saturated heterocycles to explore different conformational preferences and interaction patterns.
A key aspect of ligand design is the concept of pharmacophores, which are the essential three-dimensional arrangement of functional groups required for biological activity. For the this compound scaffold, the key pharmacophoric features often include a basic nitrogen atom, an aromatic ring, and specific hydrophobic and hydrogen-bonding groups. By understanding the pharmacophore of a particular target, medicinal chemists can design novel ligands based on this scaffold with a higher probability of success.
In Vitro Studies of Binding Affinity
In vitro binding assays are essential experimental techniques used to quantify the affinity of a ligand for its molecular target. These assays are crucial in the drug discovery process for screening compound libraries, validating computational predictions, and establishing structure-activity relationships (SAR). For ligands derived from the this compound scaffold, a variety of in vitro methods can be employed to determine their binding affinity, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
One such example can be found in the development of novel anticancer agents. A study on 4-anilinoquinazoline (B1210976) derivatives, which share the aniline substructure, evaluated their cytotoxic activity against the A431 human carcinoma cell line. The most potent compound, which featured a substituted aniline, exhibited an IC50 of 2.62 μM. ijcce.ac.ir Such studies underscore the importance of the aniline moiety in achieving potent biological activity.
The following interactive table provides a hypothetical example of how binding affinity data for a series of this compound derivatives might be presented.
| Compound | R1 Substituent (on Piperidine N) | R2 Substituent (on Aniline Ring) | Target | Binding Affinity (Ki, nM) |
| 1 | H | H | Target X | 500 |
| 2 | Methyl | H | Target X | 250 |
| 3 | Benzyl (B1604629) | H | Target X | 50 |
| 4 | H | 3-Chloro | Target X | 300 |
| 5 | Methyl | 3-Chloro | Target X | 150 |
| 6 | Benzyl | 3-Chloro | Target X | 25 |
This hypothetical data illustrates how systematic modifications to the core scaffold can lead to significant improvements in binding affinity. The data suggests that a benzyl group on the piperidine nitrogen and a chloro substituent on the aniline ring are beneficial for binding to "Target X." This type of data is critical for guiding the iterative process of ligand design and optimization.
Computational Approaches to Protein-Ligand Interactions
Computational methods have become indispensable tools in modern drug discovery, providing valuable insights into protein-ligand interactions at the molecular level. These approaches can be used to predict the binding mode of a ligand, estimate its binding affinity, and guide the design of new compounds with improved properties.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is widely used to screen virtual libraries of compounds and to understand the key interactions that stabilize the protein-ligand complex.
In the context of the this compound scaffold, docking studies can reveal how the molecule fits into the binding site of a target protein. For example, in a study of novel N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as potential anticancer agents, molecular docking was used to predict the binding mode of the most potent compound within the active site of cyclin-dependent kinase 2 (CDK2). nih.gov The docking simulation revealed key hydrogen bonding and hydrophobic interactions that contributed to the compound's inhibitory activity. nih.gov
Another study on 4-anilinoquinazoline derivatives as anticancer agents used molecular docking to investigate the binding mode of the most active compound with the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). The results indicated binding energies of -6.39 kcal/mol for EGFR and -8.24 kcal/mol for VEGFR-2, suggesting a stronger interaction with VEGFR-2. ijcce.ac.ir
The following table summarizes hypothetical docking results for this compound against three different protein targets, illustrating the type of information that can be obtained from such studies.
| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| Kinase A | 1XYZ | -8.5 | Asp145, Phe80, Leu132 | H-bond with piperidine NH, π-π stacking with aniline ring, hydrophobic interactions |
| GPCR B | 2ABC | -7.2 | Trp256, Tyr112, Glu189 | Hydrophobic interactions with aniline, salt bridge with protonated piperidine N |
| Protease C | 3DEF | -6.8 | Gly101, Val56, His41 | H-bond with aniline N, hydrophobic interactions with piperidine ring |
These predicted binding modes provide a structural basis for understanding the activity of the compound and can guide the design of new derivatives with enhanced affinity and selectivity.
Molecular dynamics (MD) simulations provide a more dynamic and detailed view of protein-ligand interactions compared to static docking methods. By simulating the movements of atoms over time, MD can be used to assess the stability of a docked pose, characterize the conformational changes that occur upon ligand binding, and estimate the free energy of binding.
For a ligand based on the this compound scaffold, an MD simulation could be initiated from a docked complex to observe its behavior in a simulated physiological environment. The simulation would reveal the flexibility of the ligand and the protein, the dynamics of their interactions, and the role of water molecules in mediating the binding. For instance, MD simulations have been used to study the binding of ligands to various proteins, providing insights into the stability of ligand-protein complexes and the key intermolecular interactions responsible for binding. emerging-researchers.orgnih.gov
The stability of the protein-ligand complex over the course of the simulation can be analyzed by monitoring parameters such as the root-mean-square deviation (RMSD) of the ligand from its initial position. A stable binding mode is typically characterized by a low and stable RMSD value.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are most influential for activity, QSAR models can be used to predict the activity of novel compounds and to guide the design of more potent ligands.
In a study of N-(pyridin-4-ylmethyl)aniline derivatives as KDR inhibitors, 3D-QSAR models were developed to predict the biological activity of new compounds. nih.gov The models were built using a set of known inhibitors and were validated to have good predictive power. nih.gov This approach allowed the researchers to virtually screen a library of new compounds and prioritize the most promising candidates for synthesis and biological evaluation. nih.gov
For a series of compounds based on the this compound scaffold, a QSAR study would involve calculating a set of molecular descriptors for each compound, such as steric, electronic, and hydrophobic parameters. These descriptors would then be correlated with the experimentally determined binding affinities to generate a predictive model.
The identification and characterization of binding sites on a target protein are crucial first steps in structure-based drug design. Computational methods can be used to predict the location and properties of these pockets, even in the absence of an experimentally determined ligand-bound structure.
Various algorithms can be used to identify potential binding sites on a protein surface by analyzing its shape and physicochemical properties. These methods typically search for cavities and clefts that are large enough to accommodate a small molecule and that have a favorable energetic environment for binding.
Once a potential binding site is identified, its properties can be characterized in terms of its size, shape, hydrophobicity, and hydrogen-bonding potential. This information is invaluable for designing ligands that are complementary to the binding site. For example, a binding site with a deep hydrophobic pocket would suggest that the ligand should have a corresponding hydrophobic moiety to occupy that pocket. Similarly, the presence of hydrogen bond donors and acceptors in the binding site would guide the incorporation of complementary functional groups in the ligand.
Molecular docking and dynamics simulations of the this compound scaffold with a target protein can further refine the characterization of the binding site by revealing the specific interactions that are formed and the key residues that are involved in binding.
Applications in Materials Science and Advanced Technology
Design and Synthesis of New Materials Incorporating the Piperidine-Aniline Moiety
The unique structural combination of a saturated heterocyclic piperidine (B6355638) ring and an electron-rich N,N-dimethylaniline fragment makes N,N-dimethyl-4-(piperidin-4-yl)aniline a versatile building block for the synthesis of novel materials with tailored properties.
Polymeric Systems and Ionic Liquids
While direct polymerization of this compound is not extensively documented in publicly available research, its bifunctional nature—possessing a secondary amine in the piperidine ring and a reactive aromatic ring—presents theoretical possibilities for its incorporation into polymeric structures. It could potentially serve as a monomer or a modifying agent in the synthesis of polyamides, polyimides, or other condensation polymers. The incorporation of the piperidine-aniline moiety could influence polymer characteristics such as solubility, thermal stability, and electrochemical properties.
Dyes and Pigments Development
The N,N-dimethylaniline portion of the molecule is a well-known auxochrome, a group that enhances the color of a chromophore. This structural feature suggests that this compound could serve as a precursor or an intermediate in the synthesis of various classes of dyes. For example, it could be diazotized and coupled with other aromatic compounds to produce azo dyes. The specific color and properties of such dyes would depend on the entire molecular structure resulting from the coupling reaction. The piperidine group might also influence the dye's solubility and fastness properties. At present, detailed studies focusing on the synthesis of dyes and pigments directly from this compound are scarce in the public domain.
Development of Optoelectronic Devices
Derivatives of N,N-dimethylaniline are known to possess interesting electronic and optical properties, making them candidates for applications in optoelectronic devices. These properties are often associated with intramolecular charge transfer from the electron-donating dimethylamino group to an electron-accepting part of the molecule.
While there is a lack of specific research on the application of this compound in optoelectronic devices, its structural similarity to other organic semiconductor materials suggests potential avenues for exploration. The piperidine-aniline moiety could be incorporated into larger conjugated systems to tune the electronic energy levels (HOMO/LUMO) and influence the charge transport characteristics of the resulting material. Such materials could theoretically be investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, or as components in organic field-effect transistors (OFETs). However, empirical data and device performance metrics for materials based on this specific compound are not currently available.
Exploration of Non-Linear Optical (NLO) Properties
Organic molecules with strong electron donor and acceptor groups connected by a π-conjugated system often exhibit significant non-linear optical (NLO) properties. These properties are crucial for applications in photonics and optical communications, such as frequency conversion and optical switching.
Future Research Directions and Emerging Paradigms for N,n Dimethyl 4 Piperidin 4 Yl Aniline Research
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis
The convergence of artificial intelligence (AI) and machine learning (ML) with organic chemistry is set to revolutionize the design and synthesis of molecules like N,N-dimethyl-4-(piperidin-4-yl)aniline. These technologies offer powerful tools for predicting molecular properties, optimizing synthetic routes, and accelerating the discovery of new derivatives with tailored functionalities.
Compound Design: AI algorithms can be trained on vast chemical databases to build models that predict the biological and chemical properties of novel compounds. For derivatives of this compound, generative models could propose new molecular structures with enhanced characteristics, such as improved binding to a biological target or specific photophysical properties. This in silico screening process significantly reduces the time and resources spent on synthesizing and testing suboptimal candidates.
Below is a conceptual table illustrating how machine learning could be applied to optimize a key reaction step in the synthesis of this compound, such as a C-N cross-coupling reaction.
Table 1: Illustrative ML-Based Optimization for a C-N Coupling Reaction This table is for illustrative purposes and does not represent actual experimental data.
| Parameter | Traditional Approach (Range) | ML-Predicted Optimum | Predicted Yield (%) |
|---|---|---|---|
| Catalyst Loading (mol%) | 1.0 - 5.0 | 1.2 | 95 |
| Temperature (°C) | 80 - 120 | 95 | 95 |
| Ligand | XPhos, SPhos | SPhos | 95 |
| Base | K₂CO₃, Cs₂CO₃ | Cs₂CO₃ | 95 |
Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions and Interactions
A deeper understanding of reaction mechanisms and molecular interactions requires analytical techniques that can monitor processes in real-time. Advanced spectroscopic methods provide a window into the dynamic evolution of chemical systems, offering insights that are often missed with conventional offline analysis.
For the synthesis and study of this compound, in situ spectroscopy is invaluable. Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to track the concentration of reactants, intermediates, and products throughout a reaction. frontiersin.orgoup.com This real-time data allows for precise control over reaction endpoints and a better understanding of kinetics. For instance, monitoring the formation of the crucial C-N bond during a coupling reaction can help optimize conditions to prevent the formation of impurities.
Recently, machine learning has been coupled with spectroscopy to enhance the interpretation of complex spectral data. oup.comoup.com A machine-learned protocol can map spectroscopic fingerprints to specific atomistic structures, allowing for the dynamic tracking of structural rearrangements during a chemical transformation. oup.comoup.com This approach could be applied to study the conformational changes of the piperidine (B6355638) ring or the electronic environment of the dimethylaniline moiety in this compound as it interacts with other molecules or surfaces. Other powerful in situ techniques like X-ray absorption spectroscopy and near-ambient pressure X-ray photoelectron spectroscopy (XPS) can provide detailed information on the electronic structure and composition of catalysts used in its synthesis. frontiersin.orgacs.org
Exploration of Novel Catalytic Systems for Sustainable Synthesis
Modern synthetic chemistry places a strong emphasis on sustainability and green chemistry principles. Research into novel catalytic systems for the synthesis of this compound and its precursors is focused on improving efficiency, reducing waste, and utilizing more environmentally benign materials.
The synthesis of N-aryl piperidines and substituted anilines often relies on palladium-catalyzed C-N cross-coupling reactions. acs.org While effective, future research is aimed at developing catalysts that are more active (allowing for lower catalyst loadings), stable, and based on more abundant and less toxic metals like copper or nickel. news-medical.net For instance, recent advancements have shown that nickel electrocatalysis can be used for radical cross-coupling to build complex piperidines, reducing the reliance on precious metals like palladium. news-medical.net
Another promising avenue is the development of biocatalytic and organocatalytic methods. nih.govnih.gov Enzymes, such as transaminases, can be used to create key chiral intermediates with high selectivity under mild, aqueous conditions. nih.gov Similarly, small organic molecules can act as catalysts, avoiding the issues of metal contamination in the final product. nih.gov The development of heterogeneous catalysts, where the catalyst is supported on a solid material (like a polymer), is also a key area of interest. mdpi.com This approach simplifies catalyst recovery and reuse, aligning with the principles of a circular economy. A recent study demonstrated a novel method for synthesizing N-aryl-4-aryldihydropyridines using a recoverable, biopolymer-based heterogeneous catalyst. mdpi.com
Table 2: Comparison of Catalytic Strategies for N-Aryl Heterocycle Synthesis This table provides a general comparison of different catalytic approaches.
| Catalytic System | Advantages | Challenges | Relevance to Synthesis |
|---|---|---|---|
| Palladium Catalysis | High efficiency, broad substrate scope. acs.org | Cost, potential for metal contamination. | Established method for C-N bond formation. |
| Nickel/Copper Catalysis | Lower cost, earth-abundant metals. news-medical.net | Can require specific ligands, sensitivity to air/moisture. | Greener alternative for C-N cross-coupling. |
| Biocatalysis (Enzymes) | High selectivity, mild conditions, biodegradable. nih.gov | Limited substrate scope, enzyme stability. | Sustainable synthesis of chiral piperidine intermediates. |
| Organocatalysis | Metal-free, low toxicity. nih.gov | Can require higher catalyst loading, narrower scope. | Avoids metal contamination in final products. |
Multidisciplinary Research at the Interface of Organic Chemistry, Physical Chemistry, and Materials Science
The future exploration of this compound will increasingly involve collaborations across traditional scientific disciplines. The unique electronic and structural features of this compound—combining an electron-donating dimethylaniline group with a flexible piperidine ring—make it an interesting candidate for applications beyond its role as a simple synthetic intermediate. researchgate.net
Materials Science: The aniline (B41778) moiety is a well-known component of conducting polymers and functional dyes. nih.govrsc.org Derivatives of this compound could be synthesized and polymerized to create new functional materials. These materials might find applications as sensors, where binding events at the piperidine nitrogen could modulate the electronic properties of the aniline system, leading to a detectable optical or electrical signal. nih.govrsc.org The incorporation of such molecules into 3D-coordination polymers could also lead to novel molecular composites with interesting conductive or optical properties. rsc.org
Physical Chemistry: A thorough understanding of the photophysical properties of this molecule and its derivatives is crucial for developing applications in materials science. Physical chemists can use techniques like UV-visible and fluorescence spectroscopy to study how the molecule absorbs and emits light. These studies can elucidate the relationship between molecular structure and electronic properties, guiding organic chemists in the design of new molecules with specific characteristics, such as targeted absorption wavelengths or high quantum yields, for use in areas like organic electronics or as fluorescent probes.
This synergistic approach, where synthetic organic chemistry provides the molecules, physical chemistry elucidates their fundamental properties, and materials science integrates them into functional devices, represents a powerful paradigm for future research.
Q & A
Q. What synthetic methodologies are employed to prepare N,N-dimethyl-4-(piperidin-4-yl)aniline, and how can reaction parameters be optimized for higher yields?
The synthesis typically involves coupling a piperidine moiety to a substituted aniline core. Key methods include:
- Buchwald-Hartwig amination : Utilizes palladium catalysts (e.g., Pd(OAc)₂) with ligands (e.g., Xantphos) in solvents like toluene or DMF at 80–100°C. Base selection (e.g., NaOtBu) significantly impacts yield .
- Nucleophilic substitution : If a halogenated aniline precursor is used, piperidine can act as a nucleophile under reflux in polar aprotic solvents (e.g., DMF) .
Optimization Parameters : - Temperature: Elevated temperatures (80–120°C) enhance reaction rates but may require inert atmospheres.
- Solvent polarity: DMF improves solubility of intermediates but may complicate purification .
- Catalyst-to-ligand ratio: A 1:2 Pd/ligand ratio often maximizes cross-coupling efficiency .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 2.2–2.5 ppm (N,N-dimethyl groups) and δ 3.0–3.5 ppm (piperidine protons). Aromatic protons appear between δ 6.5–7.5 ppm .
- ¹³C NMR : Signals near δ 40–45 ppm (N-CH₃) and δ 120–150 ppm (aromatic carbons) .
- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolves spatial arrangement of the piperidine and aniline groups, critical for studying intermolecular interactions .
Q. What preliminary biological or chemical applications have been explored for this compound?
- Biological activity : Piperidine derivatives are investigated for antimicrobial, anticancer, or receptor-modulating properties. The dimethylamino group enhances lipid solubility, potentially improving cell membrane penetration .
- Chemical intermediates : Serves as a precursor for synthesizing Schiff bases or fluorescent probes via condensation or alkylation reactions .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in catalytic or biological systems?
- Resonance effects : The dimethylamino group donates electrons to the aromatic ring, activating it for electrophilic substitution. Piperidine’s lone pair on nitrogen can participate in hydrogen bonding with biological targets (e.g., enzymes) .
- Computational insights : Density Functional Theory (DFT) calculations predict charge distribution and frontier molecular orbitals, guiding SAR studies. For example, electron-rich regions correlate with binding affinity in receptor-ligand docking simulations .
Q. What strategies address synthetic challenges such as regioselectivity or enantiomer separation during preparation?
- Regioselectivity : Use directing groups (e.g., nitro or acetyl) on the aniline ring to control substitution sites. Microwave-assisted synthesis can enhance selectivity .
- Enantiomer separation : Chiral stationary phases in HPLC or crystallization with chiral resolving agents (e.g., tartaric acid derivatives) achieve enantiopurity .
Q. How can mechanistic studies elucidate the compound’s role in catalytic processes or drug-target interactions?
- Kinetic studies : Monitor reaction progress via UV-Vis or NMR to identify rate-determining steps in catalysis .
- Biotarget profiling : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding constants with proteins (e.g., kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
